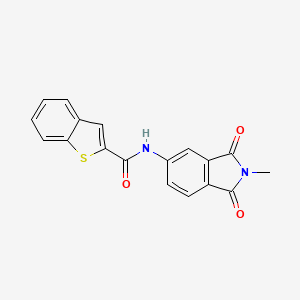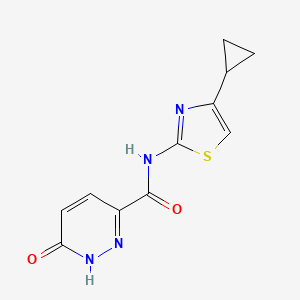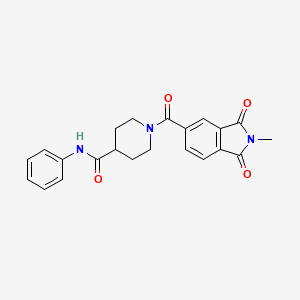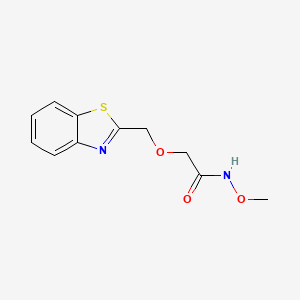
N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide, also known as MOL-5441, is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in embryonic development and tissue regeneration, as well as in cancer and other diseases. MOL-5441 has shown promising results in preclinical studies as a potential therapeutic agent for cancer and other diseases.
作用機序
N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide inhibits the Wnt/β-catenin signaling pathway, which plays a crucial role in embryonic development and tissue regeneration, as well as in cancer and other diseases. The Wnt/β-catenin signaling pathway is activated in many types of cancer, including colon cancer, breast cancer, and liver cancer. By inhibiting this pathway, N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of tumor growth in animal models of cancer. N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide has also been shown to reduce the expression of genes involved in the Wnt/β-catenin signaling pathway, including c-Myc and cyclin D1.
実験室実験の利点と制限
The advantages of using N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide in lab experiments include its high purity and high yield, as well as its specificity for the Wnt/β-catenin signaling pathway. However, the limitations of using N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide in lab experiments include its potential toxicity and the need for further optimization of its synthesis and delivery.
将来の方向性
There are several future directions for the study of N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide, including:
1. Further optimization of its synthesis and delivery to improve its efficacy and reduce its toxicity.
2. Clinical trials to evaluate its safety and efficacy as a therapeutic agent for cancer and other diseases.
3. Investigation of its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and osteoporosis.
4. Study of its mechanism of action and interaction with other signaling pathways.
5. Development of combination therapies with other drugs to enhance its efficacy and reduce the risk of drug resistance.
合成法
The synthesis of N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide involves several steps, including the reaction of 2-aminobenzothiophene with 2-chloroacetyl chloride to form N-(2-chloroacetyl)-2-aminobenzothiophene, which is then reacted with 2-methyl-1,3-dioxoisoindoline to form N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide. The synthesis of N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide has been optimized to yield high purity and high yield.
科学的研究の応用
N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential as a therapeutic agent for cancer and other diseases. Preclinical studies have shown that N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide inhibits the growth of cancer cells and induces apoptosis, or programmed cell death, in cancer cells. N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide has also been shown to inhibit tumor growth in animal models of cancer.
特性
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3S/c1-20-17(22)12-7-6-11(9-13(12)18(20)23)19-16(21)15-8-10-4-2-3-5-14(10)24-15/h2-9H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEBDJPPHQDBIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-oxoazepan-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B7540201.png)
![1-[2-[2-methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7540206.png)
![1-(2-cyano-2-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}acetyl)-N-phenylpiperidine-4-carboxamide](/img/structure/B7540209.png)
![N-[(4-acetamidophenyl)methyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7540215.png)



![1,3,6-trimethyl-N-[(3-methylthiophen-2-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540258.png)
![N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7540262.png)
![N-methyl-3-[[[4-(1,2,4-triazol-1-yl)benzoyl]amino]methyl]benzamide](/img/structure/B7540270.png)

![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7540293.png)
![N-[[3-(methylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7540296.png)
![1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one](/img/structure/B7540305.png)